molecular formula C20H16N6O2 B13870974 3-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-1,1-diphenylurea

3-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-1,1-diphenylurea

Cat. No.: B13870974
M. Wt: 372.4 g/mol
InChI Key: AJURDLXCCQYSGB-UHFFFAOYSA-N
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Description

3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and a diphenylurea moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled together using a suitable coupling reagent such as a carbodiimide.

    Formation of Diphenylurea Moiety: The final step involves the reaction of the coupled intermediate with diphenylamine and an isocyanate to form the diphenylurea moiety.

Industrial Production Methods

Industrial production of 3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It may modulate the activity of specific receptors, leading to changes in cellular signaling pathways.

    Pathway Interference: The compound may interfere with key biological pathways, such as those involved in cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylthiourea: Similar structure but with a thiourea moiety instead of a urea moiety.

    3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylcarbamate: Similar structure but with a carbamate moiety instead of a urea moiety.

Uniqueness

3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea is unique due to its specific combination of a pyrazole ring, a pyrimidine ring, and a diphenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H16N6O2

Molecular Weight

372.4 g/mol

IUPAC Name

3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea

InChI

InChI=1S/C20H16N6O2/c27-18-17(14-21-19(24-18)25-13-7-12-22-25)23-20(28)26(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H,(H,23,28)(H,21,24,27)

InChI Key

AJURDLXCCQYSGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CN=C(NC3=O)N4C=CC=N4

Origin of Product

United States

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